5-Chloro-6-ethyl-nicotinic acid
Description
5-Chloro-6-ethyl-nicotinic acid is a substituted pyridine derivative with a chlorine atom at position 5 and an ethyl group at position 6 of the nicotinic acid backbone. This compound is of interest in agrochemical and pharmaceutical research due to its structural versatility, which allows for modifications influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
5-chloro-6-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-2-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
UHTUUXLCGCKQSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Positional Chlorine Isomers ():
- 5-Chloronicotinic acid (CAS 22620-27-5): Lacks the ethyl group at position 4. The chlorine at position 5 enhances electrophilicity, making it reactive in coupling reactions.
Substituent Variations :
- 5-Chloro-6-methoxynicotinic acid (): Replaces ethyl with a methoxy group. The methoxy group increases electron density on the ring, altering reactivity in nucleophilic substitutions.
- 5-Chloro-2-hydroxy-6-methylnicotinic acid (): Hydroxyl and methyl groups at positions 2 and 6 enhance hydrogen-bonding capacity, improving solubility but reducing lipophilicity compared to the ethyl analog.
Halogenated Derivatives :
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Solubility (Predicted) | LogP (Est.) |
|---|---|---|---|---|
| 5-Chloro-6-ethyl-nicotinic acid | C₈H₈ClNO₂ | Cl (C5), Ethyl (C6) | Low in water | ~1.8 |
| 5-Chloro-6-methoxynicotinic acid | C₇H₆ClNO₃ | Cl (C5), OMe (C6) | Moderate (polar) | ~1.2 |
| 5-Bromo-6-chloronicotinic acid | C₆H₃BrClNO₂ | Br (C5), Cl (C6) | Very low | ~2.5 |
| 6-Chloronicotinic acid | C₆H₄ClNO₂ | Cl (C6) | Moderate | ~0.9 |
Key Observations :
- Ethyl and bromine substituents increase hydrophobicity (higher LogP), favoring membrane permeability but reducing aqueous solubility.
- Methoxy and hydroxyl groups improve solubility due to polar interactions .
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